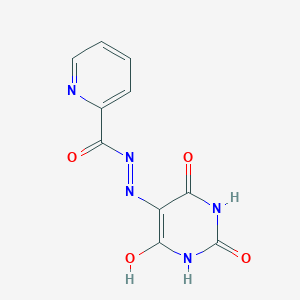
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental disorders such as obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder. Clomipramine has been widely used in clinical practice due to its effectiveness in treating these disorders.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide involves the inhibition of the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and other emotional states. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. For example, it can cause sedation, dry mouth, constipation, and blurred vision. It can also increase heart rate and blood pressure. These effects are due to the drug's ability to interact with various receptors in the body, including serotonin receptors, adrenergic receptors, and histamine receptors.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the underlying mechanisms of mental disorders. However, one limitation of this compound is that it has a relatively low selectivity for serotonin and norepinephrine reuptake inhibition, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. One area of interest is the development of more selective serotonin and norepinephrine reuptake inhibitors that have fewer side effects than this compound. Another area of research is the identification of new targets for the treatment of mental disorders, such as glutamate receptors or neuropeptide receptors. Additionally, there is a need for further research on the long-term effects of this compound and other antidepressant drugs on the brain and body.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide involves the condensation of 5-chloro-2-methoxybenzoic acid with 2-dimethylaminoethyl chloride to form 5-chloro-2-methoxy-N-(2-dimethylaminoethyl)benzamide. This intermediate is then reacted with 2-methylbutyryl chloride in the presence of a base to form this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide has been extensively studied for its therapeutic effects on mental disorders such as OCD, major depressive disorder, and panic disorder. In addition to its clinical applications, this compound has also been used in scientific research to study the underlying mechanisms of these disorders. For example, studies have shown that this compound can reduce the symptoms of OCD by inhibiting the reuptake of serotonin and norepinephrine.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-8(2)12(15)14-10-7-9(13)5-6-11(10)16-3/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPOOKIHKRMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5012527.png)
![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)

![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)

![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
